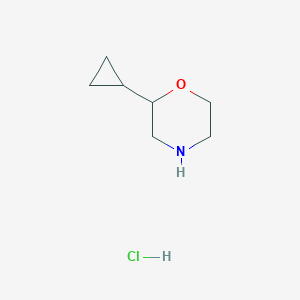
3-fluoro-N-(6-methylpyridin-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For instance, the compound (3-fluoro-6-methylpyridin-2-yl)methanamine hydrochloride has a molecular weight of 176.62 . Its IUPAC name is (3-fluoro-6-methyl-2-pyridinyl)methanamine hydrochloride .Chemical Reactions Analysis
While specific chemical reactions involving 3-fluoro-N-(6-methylpyridin-2-yl)isonicotinamide are not available, fluoropyridines have been involved in various chemical reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, (3-fluoro-6-methylpyridin-2-yl)methanamine hydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Functionalization
3-fluoro-N-(6-methylpyridin-2-yl)isonicotinamide and its derivatives are involved in the synthesis of complex organic compounds, acting as intermediates in the development of cognition-enhancing drugs and PET imaging agents. For example, the efficient functionalization of pyridinylmethyl groups has been demonstrated in the synthesis of cognition enhancer drug candidates, showcasing the versatility of fluoroisonicotinamide derivatives in medicinal chemistry (Pesti et al., 2000). Similarly, compounds with this compound structure have been explored for PET imaging of cerebral nicotinic acetylcholine receptors, indicating their utility in neuroscience research (Gao et al., 2008).
Supramolecular Chemistry
The compound has also found applications in supramolecular chemistry, where isonicotinamide, a related compound, has been used as a supramolecular reagent in the assembly of copper(II) complexes. This illustrates the compound's potential in creating inorganic–organic hybrid materials with specific supramolecular architectures, which could be useful for developing new materials with tailored properties (Aakeröy et al., 2003).
Antimicrobial Activity
Derivatives of this compound have been explored for their antimicrobial properties. Research into triazole derivatives synthesized from isonicotinic acid hydrazide, for instance, has shown significant activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Mishra et al., 2010).
Drug Development and Molecular Imaging
In drug development and molecular imaging, derivatives of this compound have been synthesized for potential use as PET agents for imaging in Alzheimer's disease. This highlights the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2017).
Crystal Engineering and Pharmaceutical Co-crystals
The compound and its analogs have been studied in crystal engineering to understand the formation of pharmaceutical co-crystals. These studies aim to exploit specific molecular interactions for designing solid forms with desirable properties, such as enhanced solubility or stability, which is crucial for pharmaceutical development (Heinen et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is the metabotropic glutamate receptor 5 (mGluR5) in rats . This receptor plays a crucial role in modulating neuronal excitability and synaptic plasticity in the central nervous system .
Mode of Action
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide interacts with its target, mGluR5, as an antagonist . This means it binds to the receptor and inhibits its activation by glutamate, thereby preventing the downstream effects of mGluR5 activation .
Biochemical Pathways
Upon binding to mGluR5, 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide inhibits the glutamate-induced calcium flux . This action affects the downstream signaling pathways associated with mGluR5, which are involved in various physiological and pathological processes, including pain perception, anxiety, and certain neurological disorders .
Result of Action
The molecular and cellular effects of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide’s action primarily involve the inhibition of mGluR5-mediated signaling pathways . By acting as an antagonist at mGluR5, it can modulate neuronal excitability and synaptic transmission, potentially influencing various neurological processes .
Propriétés
IUPAC Name |
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-6-14-7-10(9)13/h2-7H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWISZSMGKURNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)

![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)


